2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid

Physicochemical Properties Acidity Reactivity

BET inhibitor discovery often requires de novo synthesis of the 3,5-dimethylisoxazole pharmacophore-a time-consuming bottleneck. This compound eliminates that step: the isoxazole is pre-installed as a validated acetyl-lysine mimetic on a benzoic acid scaffold bearing an ortho-chlorine for orthogonal diversification. • Pre-assembled 3,5-dimethylisoxazole acetyl-lysine mimetic for direct BRD4/BET library synthesis • Ortho-Cl enables Suzuki/Buchwald coupling; -COOH permits independent amide conjugation • Lower pKa (2.65 vs. 3.94 para-isomer) facilitates selective aqueous extraction during purification • Predicted LogP 3.31 supports cell permeability for target-engagement assays

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 876709-11-4
Cat. No. B1306334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid
CAS876709-11-4
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-4-10(13)9(5-8)12(15)16/h3-5H,1-2H3,(H,15,16)
InChIKeyQNQYOWGBDDAKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline and Scaffold Identity


2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid (CAS 876709-11-4) is a disubstituted benzoic acid derivative with a molecular formula of C12H10ClNO3 and a molecular weight of 251.67 g/mol . The compound belongs to the aryl-isoxazole class, featuring a 2-chloro substituent ortho to the carboxylic acid group and a 3,5-dimethyl-isoxazol-4-yl group at the 5-position of the benzene ring . Its commercial availability as a building block is typically at 97% purity, with batch-specific QC data (NMR, HPLC) sometimes provided by vendors .

Why Generic Substitution Fails: Ortho-Chloro and Isoxazole Synergy


The 2-chloro-5-(3,5-dimethyl-isoxazol-4-yl) substitution pattern on the benzoic acid core is not interchangeable with its regioisomers (e.g., 3- or 4-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid) or non-chlorinated analogs . The ortho-chloro group exerts a strong electron-withdrawing inductive effect that dramatically lowers the pKa of the carboxylic acid compared to the para-isoxazole isomer, altering reactivity in coupling reactions, solubility as a function of pH, and metal-chelating behavior . Conversely, the 3,5-dimethyl-isoxazole moiety provides a specific steric and electronic profile distinct from other heterocycles, influencing target binding in biochemical assays where it serves as an acetyl-lysine mimetic, a property not compensated for by simple phenyl or other azole replacements [1]. Direct substitution with a non-chlorinated or differently positioned isomer will therefore yield different reaction kinetics, product profiles, and biological activity.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Acidity from Ortho-Chloro Substitution

The target compound's predicted pKa of 2.65±0.25 is substantially lower (stronger acid) than that of the direct regioisomer 4-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid (CAS 212515-76-9), which has a predicted pKa of 3.94±0.10 . This ~1.3 log unit difference is attributed to the ortho-chloro group's inductive electron withdrawal, which stabilizes the conjugate base.

Physicochemical Properties Acidity Reactivity Formulation

Increased Lipophilicity vs. Non-Chlorinated Analogs

The target compound exhibits a predicted LogP of 3.31 , indicating moderate lipophilicity suitable for membrane permeability. Although a precise predicted LogP for the direct comparator 4-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid could not be sourced with equal confidence, the absence of the chlorine atom is expected to reduce LogP, aligning with the trend observed between 2-chlorobenzoic acid (LogP ~1.96) and benzoic acid (LogP ~1.87) [1]. The chlorine substituent is a well-known lipophilicity enhancer.

Lipophilicity LogP Drug Design Purification

3,5-Dimethylisoxazole as a Privileged KAc Mimetic

The 3,5-dimethylisoxazole group is a well-characterized acetyl-lysine (KAc) bioisostere that drives high-affinity binding to BET bromodomains. In a landmark study, the unadorned 3,5-dimethylisoxazole fragment showed a Kd of ~1.6 mM for BRD4(1), and its incorporation into elaborated ligands like OXFBD02 improved affinity to IC50 = 382 nM [1]. The target compound provides this crucial pharmacophore in a carboxylic acid-functionalized form suitable for rapid amide coupling to generate diverse BET-targeted libraries. Replacing the 3,5-dimethylisoxazole with a simple phenyl or other azole would ablate this specific protein recognition, as the methyl groups make key hydrophobic interactions that are absent in unsubstituted isoxazoles or triazoles [2].

Epigenetics BET Inhibition Chemical Probe Bioisostere

Ortho-Chloro Handle for Cross-Coupling Diversification

The ortho-chloro substituent on the target compound is a reactive site for diversification, unlike the non-halogenated para-isomer. The chlorine atom can participate in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing for late-stage modification of the benzoic acid core while the carboxylic acid is protected or directly used . For example, 2-chlorobenzoic acid and its derivatives are standard substrates for Pd-catalyzed direct arylation, with typical yields >80% for Suzuki couplings under mild conditions [1]. In contrast, the non-halogenated analog 4-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid lacks this orthogonal reactivity handle, limiting its utility in iterative library synthesis.

Organic Synthesis Cross-Coupling Late-Stage Functionalization Library Synthesis

Optimal Application Scenarios Based on Quantitative Differentiation


BET Bromodomain Inhibitor Library Synthesis

Leverage the 3,5-dimethylisoxazole moiety as a validated acetyl-lysine mimetic [1] and the carboxylic acid for direct amide coupling to generate focused libraries targeting BRD4 and other BET proteins. The pre-installed 3,5-dimethylisoxazole eliminates the need for de novo synthesis of this pharmacophore.

Divergent Pd-Catalyzed Cross-Coupling Scaffold

Utilize the target compound as a dual-functional core in parallel synthesis. The ortho-chlorine is a reactive handle for Suzuki or Buchwald coupling to introduce aryl/amino diversity, while the carboxylic acid can be derivatized independently, enabling rapid SAR exploration around the isoxazole-benzoic acid scaffold [2].

pH-Dependent Purification Exploiting Enhanced Acidity

The significantly lower pKa (2.65 vs. 3.94 for the para-isomer) allows for selective deprotonation and aqueous-phase extraction at mildly acidic pH where non-halogenated isomers remain neutral and organic-soluble . This differential acidity can simplify purification of the target compound from mixtures containing regioisomeric byproducts.

Cellular Probe Design with Balanced Lipophilicity

The predicted LogP of 3.31 suggests adequate membrane permeability for cell-based target engagement assays. Use the target compound as a core for developing cell-permeable BET inhibitors or fluorescent probes, where the chlorine atom contributes to lipophilicity without adding excessive molecular weight.

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